molecular formula C6H8N2O B2796897 5-(Aminomethyl)pyridin-3-OL CAS No. 1243414-96-1

5-(Aminomethyl)pyridin-3-OL

Cat. No. B2796897
CAS RN: 1243414-96-1
M. Wt: 124.143
InChI Key: LXMHSJKKDQCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1243414-96-1 . It has a molecular weight of 124.14 and its IUPAC name is 5-(aminomethyl)-3-pyridinol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)pyridin-3-ol is 1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyridin-3-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Catalysis

Hybrid catalysts, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been extensively studied for the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways for developing substituted pyranopyrimidine derivatives, highlighting the role of diverse catalysts in the synthesis process Parmar et al., 2023.

Biological and Medicinal Applications

  • Pyridine derivatives, including those with structures similar to "5-(Aminomethyl)pyridin-3-ol," are known for their wide array of biological activities. Altaf et al. (2015) reviewed the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their roles in treating various diseases and their importance in modern medicinal applications Altaf et al., 2015.

  • The N-oxide motif, including heterocyclic N-oxides derived from pyridine, has been recognized for its significant potential in organic synthesis, catalysis, and drug development. Li et al. (2019) provided a summary focusing on the organic synthesis and medical application potential of heterocyclic N-oxide derivatives, shedding light on their usefulness in forming metal complexes and designing catalysts and medications Li et al., 2019.

Chemosensing Applications

  • Pyridine derivatives, including those structurally related to "5-(Aminomethyl)pyridin-3-ol," have also been noted for their chemosensing applications. Abu-Taweel et al. (2022) discussed the use of pyridine derivatives as chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their selectivity and effectiveness in analytical chemistry Abu-Taweel et al., 2022.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-(Aminomethyl)pyridin-3-ol are not available, it’s worth noting that related compounds like muscimol continue to be of interest in research, particularly in the study of GABA receptors . This suggests potential future directions in the exploration of similar compounds and their interactions with GABA receptors.

properties

IUPAC Name

5-(aminomethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHSJKKDQCDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.